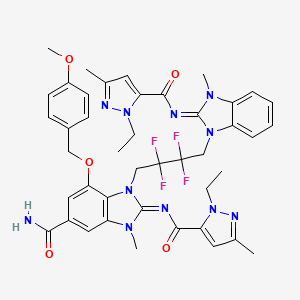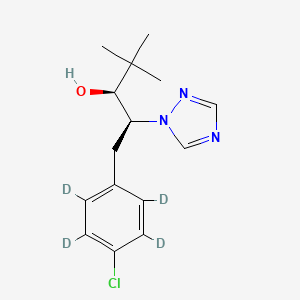
Paclobutrazol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paclobutrazol-d4 is a deuterated form of paclobutrazol, a plant growth regulator and triazole fungicide. The compound is known for its ability to inhibit gibberellin biosynthesis, which results in reduced internodal growth, increased root growth, early fruit set, and increased seed set in plants. This compound is often used in scientific research as a stable isotope-labeled compound for various analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paclobutrazol-d4 involves several key steps:
Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone are combined in an aldol condensation reaction to form a chalcone.
Hydrogenation: The chalcone is hydrogenated using Raney nickel as a catalyst to produce a substituted ketone.
Bromination: The substituted ketone is then brominated.
Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.
Reduction: The final reduction step uses sodium borohydride in cold methanol to yield this compound, with a high selectivity for the desired diastereomer pair
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Paclobutrazol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Sodium salts of various nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Paclobutrazol-d4 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification studies.
Biology: Employed in plant biology research to study the effects of gibberellin inhibition on plant growth and development.
Medicine: Investigated for its potential use in controlling plant-derived medicinal compounds.
Industry: Utilized in agriculture to regulate plant growth, improve crop yield, and enhance stress resistance .
Mechanism of Action
Paclobutrazol-d4 exerts its effects by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for promoting stem elongation, seed germination, and other growth processes. The compound targets the enzyme ent-kaurene oxidase, which is involved in the gibberellin biosynthesis pathway. By inhibiting this enzyme, this compound reduces gibberellin levels, leading to shorter, sturdier plants with enhanced root systems .
Comparison with Similar Compounds
Similar Compounds
Uniconazole: Another triazole-based plant growth regulator with similar gibberellin-inhibiting properties.
Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis but has a different chemical structure.
Daminozide: A non-triazole plant growth regulator that inhibits gibberellin biosynthesis through a different mechanism
Uniqueness
Paclobutrazol-d4 is unique due to its deuterated form, which makes it particularly useful in analytical studies involving stable isotope labeling. This allows for precise tracing and quantification in various research applications, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C15H20ClN3O |
|---|---|
Molecular Weight |
297.81 g/mol |
IUPAC Name |
(2S,3S)-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1/i4D,5D,6D,7D |
InChI Key |
RMOGWMIKYWRTKW-ARZWVIMZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H]([C@H](C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

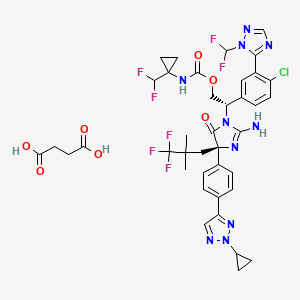
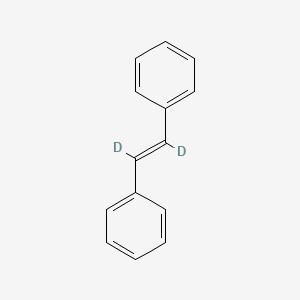
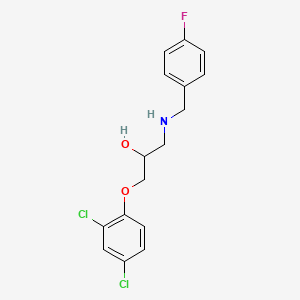


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
